
4-(1-Aziridinyl)-5-chlorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aziridinyl)-5-chlorocinnoline is a compound that features a unique combination of an aziridine ring and a chlorocinnoline structure. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The presence of the aziridine ring in this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aziridinyl)-5-chlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the chlorocinnoline structure. One common method involves the reaction of 5-chlorocinnoline with an aziridine precursor under specific conditions that promote the formation of the aziridine ring. This can be achieved through nucleophilic substitution reactions where the aziridine ring is introduced via a nucleophilic attack on a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aziridinyl)-5-chlorocinnoline undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The chlorine atom in the cinnoline ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can lead to the formation of amino derivatives of the original compound.
Applications De Recherche Scientifique
4-(1-Aziridinyl)-5-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Due to its potential biological activity, it is investigated for its anticancer and antimicrobial properties.
Industry: It is used in the development of advanced materials and coatings, particularly in the automotive industry for its crosslinking properties.
Mécanisme D'action
The mechanism by which 4-(1-Aziridinyl)-5-chlorocinnoline exerts its effects involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its potential anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Aziridinyl)-3-buten-2-one: Found in flue-cured tobacco, this compound also features an aziridine ring and exhibits biological activity.
Aziridine-1-carbaldehyde Oximes: These compounds have similar reactivity and are investigated for their cytotoxic activity.
Uniqueness
4-(1-Aziridinyl)-5-chlorocinnoline is unique due to the combination of the aziridine ring and the chlorocinnoline structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
68211-03-0 |
|---|---|
Formule moléculaire |
C10H8ClN3 |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)-5-chlorocinnoline |
InChI |
InChI=1S/C10H8ClN3/c11-7-2-1-3-8-10(7)9(6-12-13-8)14-4-5-14/h1-3,6H,4-5H2 |
Clé InChI |
GBGPGFZJKAMPBV-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CN=NC3=C2C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



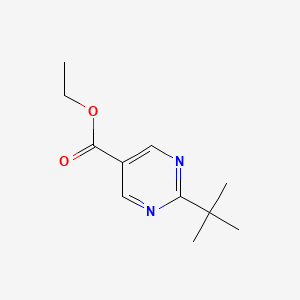
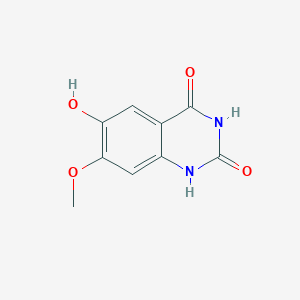

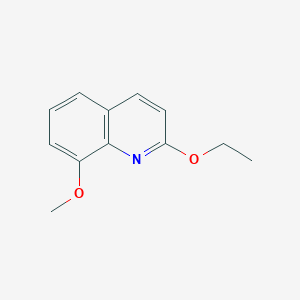
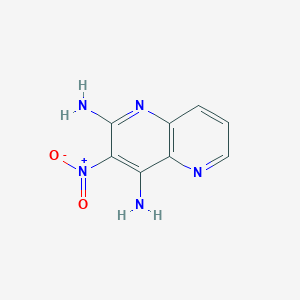





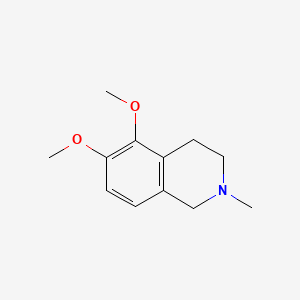
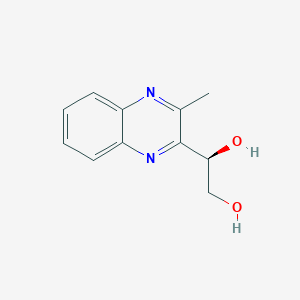
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
